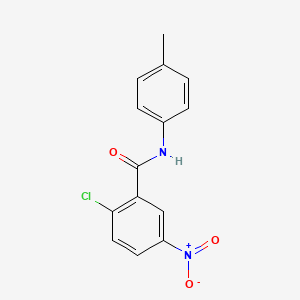

2-chloro-N-(4-methylphenyl)-5-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-methylphenyl)-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c1-9-2-4-10(5-3-9)16-14(18)12-8-11(17(19)20)6-7-13(12)15/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTYWHPBLLIODL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345297 | |

| Record name | 2-Chloro-N-(4-methylphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292638-37-0 | |

| Record name | 2-Chloro-N-(4-methylphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Chemical Modifications of 2 Chloro N 4 Methylphenyl 5 Nitrobenzamide

Elucidation and Optimization of Multi-Step Synthetic Pathways

The primary synthetic route to 2-chloro-N-(4-methylphenyl)-5-nitrobenzamide involves the formation of an amide bond between 2-chloro-5-nitrobenzoic acid and 4-methylaniline. The initial step in this pathway is the synthesis of the carboxylic acid precursor, 2-chloro-5-nitrobenzoic acid. This is typically achieved through the nitration of o-chlorobenzoic acid. prepchem.com In a common procedure, o-chlorobenzoic acid is treated with a nitrating mixture of nitric acid and sulfuric acid at low temperatures (below 0°C) to prevent the formation of by-products. prepchem.com The resulting 2-chloro-5-nitrobenzoic acid is then isolated and purified, often by recrystallization, yielding a product with a melting point of 164-165°C. prepchem.com

The subsequent and crucial step is the coupling of 2-chloro-5-nitrobenzoic acid with 4-methylaniline (p-toluidine) to form the final amide product. Several methodologies have been explored to optimize this amidation reaction, focusing on yield, purity, and reaction conditions.

The efficiency of the amidation reaction is highly dependent on the chosen synthetic method, including the activation of the carboxylic acid, the catalyst system, and the reaction conditions such as temperature and solvent.

A traditional and widely used method involves converting the carboxylic acid to a more reactive acyl chloride. This is often accomplished by treating 2-chloro-5-nitrobenzoic acid with thionyl chloride (SOCl₂), sometimes with a catalytic amount of N,N-dimethylformamide (DMF), to produce 2-chloro-5-nitrobenzoyl chloride. nih.gov This intermediate is then reacted with 4-methylaniline, typically in the presence of a base to neutralize the HCl byproduct, to yield the desired benzamide (B126).

Alternatively, direct coupling methods that avoid the isolation of the acyl chloride intermediate are common. These methods employ coupling agents to activate the carboxylic acid in situ. For instance, carbodiimides like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often used in conjunction with an acylation catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate the amide bond formation under mild conditions. chemicalbook.com

More recent research has focused on developing catalyst-free systems to improve the environmental profile and simplify the purification of the product. One highly effective method is the microwave-assisted amination of 2-chloro-5-nitrobenzoic acid with an excess of an amine without any added solvent or catalyst. acs.orgnih.gov This approach offers rapid reaction times (5-30 minutes) and high yields at temperatures between 80-120°C. nih.gov The regioselective amination occurs at the carboxylic acid group, leaving the chloro and nitro substituents intact. sigmaaldrich.com Another metal catalyst-free approach involves carrying out the amination reaction in superheated water at temperatures of 150–190°C, using a base such as potassium carbonate. researchgate.net This method provides good yields within a few hours. researchgate.net

The table below summarizes and compares various reaction conditions for the synthesis of N-substituted benzamides from 2-chloro-5-nitrobenzoic acid, illustrating the impact of different methodologies on reaction outcomes.

| Method | Reagents/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Acyl Chloride Formation | Thionyl Chloride, DMF (cat.) | DMF | Reflux | Good | nih.gov |

| Direct Coupling | EDCI, DMAP | Dichloromethane | Ambient Temperature, 16h | 60% (for similar benzamide) | chemicalbook.com |

| Microwave-Assisted Amination | None (catalyst-free) | None (solvent-free) | 80-120°C, 5-30 min | Up to >99% | acs.orgnih.gov |

| Superheated Water Amination | Potassium Carbonate | Water | 150-190°C, 2-3h | Good (up to 91% for similar anilines) | researchgate.net |

The principles of green chemistry, which aim to reduce waste, use safer chemicals, and improve energy efficiency, are increasingly being applied to pharmaceutical and chemical synthesis. mdpi.comresearchgate.net In the context of synthesizing this compound, several strategies align with these principles.

The catalyst-free, solvent-free microwave-assisted synthesis is a prime example of a green chemistry approach. nih.gov By eliminating the need for both a catalyst (often a heavy metal) and a solvent, this method significantly reduces chemical waste and simplifies product purification. acs.org Microwave irradiation provides efficient energy transfer, leading to drastically reduced reaction times and lower energy consumption compared to conventional heating methods. rasayanjournal.co.in

Similarly, the use of superheated water as a reaction medium is another sustainable alternative. researchgate.net Water is an abundant, non-toxic, and environmentally benign solvent. Performing the reaction under these conditions avoids the use of volatile organic compounds (VOCs) that are common in traditional organic synthesis.

These green methodologies offer significant advantages over classical methods like the acyl chloride route, which uses hazardous reagents like thionyl chloride and often requires organic solvents for reaction and workup. The development of such environmentally friendly protocols is crucial for the sustainable production of fine chemicals. ejcmpr.com

Design and Synthesis of Structural Analogs of this compound for Systemic Exploration

To explore the chemical space around this compound and to conduct systematic structure-activity relationship (SAR) studies, the design and synthesis of structural analogs are essential. nih.govmdpi.com This involves making strategic modifications to the core molecular structure, including varying substituents, replacing key functional groups with bioisosteres, and incorporating different ring systems. Many of these strategies are informed by research on analogs of related compounds, such as niclosamide (B1684120). nih.govresearchgate.net

Systematic variation of substituents on both the benzamide and the N-phenyl rings allows for a detailed probing of electronic and steric effects.

Benzamide Moiety: Modifications to the 2-chloro-5-nitrobenzamide (B107470) core can include altering the position of the chloro and nitro groups (e.g., 4-chloro-3-nitrobenzamide) or replacing them with other electron-withdrawing or electron-donating groups. This allows for the fine-tuning of the electronic properties of the benzoyl ring.

N-Phenyl Moiety: The N-(4-methylphenyl) ring is a common target for modification. The methyl group can be replaced with a variety of other substituents to explore the impact of size, lipophilicity, and electronic character. For example, replacing the methyl group with electron-withdrawing groups like trifluoromethyl (-CF₃) or cyano (-CN), or with other halogens, has been a successful strategy in the development of niclosamide analogs. nih.govaacrjournals.org Studies have shown that the presence of electron-withdrawing groups on this ring can be crucial for biological activity in related scaffolds. aacrjournals.org

The table below presents examples of structural analogs that can be synthesized by varying the substituents on the N-aryl ring, based on established synthetic protocols. nih.gov

| Analog Structure (General) | Substituent (R) on N-Aryl Ring | Resulting Compound Name |

|---|---|---|

| 4-CH₃ (parent compound) | This compound |

| 4-Cl | 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide | |

| 2-CH₃-5-NO₂ | 2-chloro-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide | |

| 3,5-bis(CF₃) | 2-chloro-N-(3,5-bis(trifluoromethyl)phenyl)-5-nitrobenzamide |

Bioisosterism is a strategy in drug design where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance desired properties while maintaining the primary biological activity. u-tokyo.ac.jp Applying this concept to this compound can lead to novel analogs with potentially improved characteristics.

Nitro Group (–NO₂): The strongly electron-withdrawing nitro group can be replaced with other bioisosteres such as a cyano (–CN), trifluoromethyl (–CF₃), or sulfonamide (–SO₂NHR) group. These replacements maintain the electron-withdrawing nature but alter the size, geometry, and hydrogen-bonding capacity of the molecule.

Chloro Group (–Cl): The chloro atom can be substituted with other halogens like bromine (–Br) or fluorine (–F), or with a trifluoromethyl (–CF₃) group. According to Grimm's Hydride Displacement Law, a methyl group (–CH₃) can also be considered a bioisostere for a chloro group in some contexts. u-tokyo.ac.jp

Amide Linker (–CONH–): The amide bond itself can be replaced by other linking groups that mimic its geometry and electronic properties, such as a thioamide (–CSNH–) or a reverse amide (–NHCO–).

Replacing one or both of the aromatic rings with heterocyclic systems is a powerful strategy to expand the chemical diversity of the analogs. Heterocycles can introduce new hydrogen bond donors and acceptors, alter polarity and solubility, and provide novel vectors for interaction with biological targets.

The synthesis of such analogs can be achieved by reacting 2-chloro-5-nitrobenzoyl chloride with various heteroaromatic amines instead of substituted anilines. nih.gov For example, using aminopyridines, aminothiazoles, or aminopyrimidines as coupling partners would yield analogs containing these respective heterocyclic systems. The development of green catalytic methods for the synthesis of N-heterocycles can also be applied in this context. rasayanjournal.co.inresearchgate.net This approach significantly broadens the scope of accessible structures, enabling a more comprehensive exploration of the SAR.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Chloro N 4 Methylphenyl 5 Nitrobenzamide Derivatives

Identification of Key Pharmacophoric Features Governing Biological Activity

The biological activity of 2-chloro-N-(4-methylphenyl)-5-nitrobenzamide derivatives is intrinsically linked to their molecular architecture. A pharmacophore model for this class of compounds highlights several key features essential for their interactions with biological targets. These include hydrogen bond donors and acceptors, aromatic rings for hydrophobic and π-π stacking interactions, and specific electronic features conferred by substituents.

The core benzamide (B126) structure itself is a critical pharmacophoric element, with the amide (-CONH-) linkage playing a pivotal role. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. These features allow for the formation of crucial intermolecular hydrogen bonds with amino acid residues in target proteins, anchoring the ligand in the binding site. nih.gov

Structure-activity relationship (SAR) studies on analogous series of compounds reveal the significant impact of substituents on the two aromatic rings.

Benzoyl Ring Substituents: The 2-chloro and 5-nitro groups on the benzoyl ring are key modulators of activity. The nitro group (NO2) is a strong electron-withdrawing group, which can influence the electronic distribution of the entire molecule and potentially engage in specific interactions within a receptor pocket. researchgate.net The chlorine atom at position 2 affects the molecule's conformation and electronic properties. nih.gov

Anilino Ring Substituents: The nature and position of substituents on the N-phenyl (anilino) ring are also crucial. In the parent compound, the 4-methyl group is an electron-donating group that can enhance hydrophobic interactions. nih.gov Studies on related series have shown that a combination of electron-donating (like -CH3) and electron-withdrawing (like -NO2) groups on the anilino ring can be highly favorable for inhibitory activity against certain enzymes. researchgate.net This suggests that a balanced electronic profile on this ring is beneficial for potent biological responses.

Docking simulations of related benzamide derivatives have confirmed that these molecules establish hydrogen bonds, electrostatic interactions, and hydrophobic interactions with active site residues of their targets. researchgate.net The aryloxy substituent, in some related structures, has also been identified as being favorable for activity. mdpi.com Therefore, the essential pharmacophoric features can be summarized as a central hydrogen-bonding amide core flanked by two substituted aromatic rings, whose electronic and steric properties are fine-tuned for optimal target interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and offer insights into the structural features that drive potency.

While specific QSAR models for this compound were not found, the general methodology for developing such models for related compounds involves a well-defined process. The first step is the creation of a dataset of structurally related compounds with their corresponding experimentally determined biological activities (e.g., IC50 values).

For a series of benzamide derivatives, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure, including:

Physicochemical descriptors: LogP (hydrophobicity), molecular weight, molar refractivity.

Electronic descriptors: Partial atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Steric descriptors: Parameters like STERIMOL that define the size and shape of substituents.

Multiple Linear Regression (MLR) is a common statistical method used to generate the QSAR model. chalcogen.ro This technique creates a linear equation that relates the biological activity to the most relevant descriptors.

Biological Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ... + cn(DescriptorN)

The robustness and predictive power of the developed model are assessed using statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q² or r²cv), and the standard deviation. chalcogen.ro A high value of r² and q² indicates a strong correlation and good predictive ability. chalcogen.ro

The interpretation of the descriptors included in a successful QSAR model provides valuable insights into the mechanism of action. For instance, if a QSAR model for a series of benzamide derivatives showed a positive correlation with LogP, it would suggest that increasing hydrophobicity enhances biological activity, likely by improving membrane permeability or hydrophobic interactions within the binding site.

In studies of related compounds, electronic properties have been shown to be critical. researchgate.net A QSAR model might reveal that a specific partial charge on the carbonyl oxygen or the amide nitrogen is crucial for activity, reinforcing the importance of hydrogen bonding. The inclusion of descriptors related to the energies of the HOMO and LUMO could indicate the importance of charge transfer interactions.

The table below illustrates hypothetical descriptors and their potential interpretations in the context of a QSAR model for benzamide derivatives.

| Descriptor Category | Example Descriptor | Potential Interpretation if Correlated with Activity |

| Hydrophobicity | LogP | A positive coefficient suggests that higher lipophilicity is favorable for activity, possibly due to enhanced membrane passage or hydrophobic interactions at the target site. |

| Electronic | LUMO Energy | A negative coefficient might indicate that a lower energy of the Lowest Unoccupied Molecular Orbital enhances activity, suggesting the molecule acts as an electron acceptor in a key interaction. |

| Steric | Molar Refractivity (MR) | A positive correlation could imply that bulkier substituents are preferred, indicating a large binding pocket. A negative correlation would suggest steric hindrance is detrimental. |

| Topological | Kappa Shape Indices | Correlation with shape indices can reveal the optimal overall molecular shape required to fit into the target's binding site. |

By analyzing these correlations, researchers can understand which molecular properties are most influential, guiding the rational design of new derivatives with improved cellular responses.

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis of this compound and its analogues reveals key structural features that influence ligand-target interactions.

The central amide group (-CONH-) is nearly planar, a common feature that facilitates its hydrogen bonding capabilities. nih.gov However, its orientation relative to the two aromatic rings is twisted. The conformation is further defined by several key torsion angles:

| Torsion Angle | Value (°) for 2-chloro-N-(4-methylphenyl)benzamide | Significance |

| C2—C1—N1—C8 | 178.0 | Describes the near planarity of the core amide bond. |

| C8—N1—C1—O1 | -2.7 | Further confirms the planarity of the amide linkage. |

| C3—C2—C1—N1 | -118.8 | Indicates the rotation of the benzoyl ring relative to the amide plane. |

| C9—C8—N1—C1 | -144.4 | Indicates the rotation of the anilino ring relative to the amide plane. |

| Data sourced from a crystallographic study of 2-chloro-N-(4-methylphenyl)benzamide. nih.gov |

These specific rotational preferences dictate the spatial arrangement of the pharmacophoric features. The significant tilt between the rings means that the substituents on each ring project into different regions of space. This conformation is crucial for fitting into a specific three-dimensional binding pocket of a target protein. Any interaction with a receptor must accommodate this twisted structure.

Furthermore, the ortho-chloro substituent on the benzoyl ring is positioned syn to the carbonyl oxygen. nih.gov This steric influence helps to lock in a preferred conformation around the C1-C2 bond, which can reduce the conformational flexibility of the molecule upon binding, potentially leading to a lower entropic penalty and higher binding affinity. In the crystal structure, intermolecular N-H···O hydrogen bonds are observed, linking molecules into chains, which demonstrates the capability of the amide moiety to engage in the types of interactions essential for ligand-receptor binding. nih.gov

Physicochemical Property Modulation for Enhanced Biological Performance

Modulating the physicochemical properties of a lead compound is a fundamental strategy in medicinal chemistry to improve its biological performance, including potency, selectivity, and pharmacokinetic profile. For derivatives of this compound, properties such as hydrophobicity and electrophilicity are key targets for optimization.

Hydrophobicity: The hydrophobicity of a molecule, commonly quantified by its octanol-water partition coefficient (LogP), significantly affects its solubility, membrane permeability, and binding to target proteins. The parent compound has a predicted LogP of around 3.4 to 3.6, indicating moderate lipophilicity. drugbank.com Altering substituents on the aromatic rings can systematically modulate this value.

Increasing Hydrophobicity: Adding nonpolar groups (e.g., larger alkyl chains, additional halogen atoms) would increase the LogP. This could enhance binding to hydrophobic pockets in a target protein or improve cell membrane penetration.

Decreasing Hydrophobicity: Introducing polar functional groups (e.g., hydroxyl (-OH), carboxyl (-COOH)) would decrease the LogP. This can improve aqueous solubility, which is often crucial for compound formulation and distribution in the body.

Electrophilicity and Electronic Effects: The electronic properties of the molecule, influenced by its substituents, are critical for its interactions. The 5-nitro group makes the benzoyl ring electron-deficient, while the 4-methyl group makes the anilino ring relatively electron-rich. This electronic distribution affects the strength of hydrogen bonds and potential π-stacking interactions.

Studies on related benzamides have demonstrated that the interplay of electron-donating and electron-withdrawing groups is vital for activity. nih.gov For instance, the presence of both the electron-donating methyl group and an electron-withdrawing nitro group on the same phenyl ring of an analogue was found to be highly favorable for its inhibitory activity, possibly by creating a beneficial electronic flow. researchgate.net

The table below summarizes how different substituents can be used to modulate key physicochemical properties.

| Property to Modulate | Strategy | Example Substituent | Expected Outcome on Performance |

| Hydrophobicity | Increase lipophilicity | Replace -CH3 with -CF3 | May enhance binding to hydrophobic pockets. |

| Decrease lipophilicity | Add a -OH group to a ring | May improve aqueous solubility. | |

| Electronic Profile | Increase electron-withdrawing character | Add a second -NO2 group | Could enhance interactions requiring an electrophilic aromatic ring. |

| Increase electron-donating character | Replace -Cl with -OCH3 | Could strengthen cation-π interactions or alter hydrogen bond basicity. | |

| Hydrogen Bonding | Add H-bond acceptors/donors | Introduce a hydroxyl or amino group | May form new, beneficial hydrogen bonds with the target. |

By systematically modifying these properties, new derivatives can be designed with an optimized balance of potency and drug-like characteristics, fulfilling criteria such as Lipinski's Rule of Five for improved oral bioavailability. researchgate.net

Molecular and Cellular Biological Investigations of 2 Chloro N 4 Methylphenyl 5 Nitrobenzamide and Its Analogs

In Vitro Biological Activity Profiling in Cellular Models

The benzamide (B126) scaffold, particularly derivatives of 2-chloro-nitrobenzamide, has been the subject of extensive investigation to determine its potential biological activities. In vitro studies using various cellular and biochemical models have revealed a range of effects, from influencing cell growth to inhibiting key enzymes and modulating receptor activity.

Analogs of 2-chloro-N-(4-methylphenyl)-5-nitrobenzamide have demonstrated significant effects on cell growth, particularly in cancer cell lines. A series of chloro-nitro-arene covalent inverse-agonists of the peroxisome proliferator-activated receptor-γ (PPARγ) were developed and tested for their antiproliferative capabilities. nih.gov In vitro treatment of PPARγ-sensitive cell lines with these compounds resulted in robust antiproliferative effects, highlighting the potential of this chemical class to modulate cellular proliferation. nih.gov The high expression of the PPARG gene is a predictive biomarker for this dependency, with cell lines having PPARG gene amplification being of particular interest in such studies. nih.gov

Derivatives of the core compound have shown notable inhibitory activity against several enzymes, particularly those involved in carbohydrate metabolism.

A synthesized series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives was evaluated for antidiabetic potential by testing their inhibitory effects on α-glucosidase and α-amylase. nih.govresearchgate.net These enzymes are critical for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of these enzymes can delay carbohydrate hydrolysis, thereby reducing postprandial blood glucose levels. nih.govnih.gov

Many of the synthesized compounds showed moderate to potent inhibitory potential against both enzymes. nih.gov One compound in particular, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (compound 5o), was found to be a highly active inhibitor. nih.govresearchgate.net It demonstrated a fourfold greater inhibitory potential against α-glucosidase and approximately six times greater inhibitory activity against α-amylase when compared to the standard drug, acarbose. nih.gov Structure-activity relationship studies indicated that the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring was highly favorable for inhibitory activity against these enzymes. nih.govresearchgate.net

In Vitro α-Glucosidase and α-Amylase Inhibition by Benzamide Analogs

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) | α-Glucosidase | 10.75 ± 0.52 | researchgate.net |

| Compound 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) | α-Amylase | 0.90 ± 0.31 | researchgate.net |

| Acarbose (Standard) | α-Glucosidase | 55.14 ± 0.71 | researchgate.net |

| Acarbose (Standard) | α-Amylase | 5.60 ± 0.30 | researchgate.net |

The interaction of these compounds with nuclear receptors, especially Peroxisome Proliferator-Activated Receptors (PPARs), has been a significant area of research. PPARs are key regulators of glucose and lipid metabolism, as well as inflammation. nih.gov

An analog, 2-chloro-5-nitro-N-phenylbenzamide (commonly known as GW9662), is widely recognized as an inhibitor and antagonist of PPARγ. nih.govdrugbank.com However, further studies have revealed that this compound can produce profound and unexpected off-target effects. Specifically, GW9662 has been shown to trigger the expression of Perilipin 2 and induce lipogenesis and triglyceride accumulation in human THP-1 macrophages through the activation of PPARδ, a different PPAR isoform. nih.gov This finding suggests that the molecular effects of GW9662 are more complex than previously understood and may involve multiple receptor pathways. nih.gov

Further research has led to the discovery of chloro-nitro-arene covalent inverse-agonists of PPARγ that utilize a benzoxazole (B165842) core to enhance interactions with corepressors. nih.gov Additionally, a highly substituted analog, 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384), has been identified as a PPARγ partial agonist with complex binding modes, interacting with both orthosteric and allosteric sites on the receptor. researchgate.netfigshare.com

The benzamide structure is a common feature in many biologically active compounds, including those with antimicrobial properties. nih.govresearchgate.net Various analogs of 2-chloro-nitrobenzamide have been synthesized and evaluated for their efficacy against a range of microbial pathogens.

A study on 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives found that compounds containing phenylalanine and tyrosine residues were active against several microorganisms. nih.gov Another investigation into novel 2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide derivatives revealed that the synthesized compounds exhibited stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. jpionline.org Structure-activity relationship analyses from this study suggested that compounds with electron-withdrawing groups displayed better activity. jpionline.org Specifically, certain derivatives showed significant activity against S. aureus and Pseudomonas aeruginosa. jpionline.org

Furthermore, salicylanilide-based analogs, such as 4-chloro- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, have been investigated for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Time-kill assays confirmed the bactericidal, rather than bacteriostatic, nature of these compounds against multiple staphylococci strains. nih.gov

Summary of In Vitro Antimicrobial Activity of Benzamide Analogs

| Compound Class | Target Microorganisms | Key Finding | Reference |

|---|---|---|---|

| 2-chloro-4-nitrobenzoylamino acid/dipeptide derivatives | Various microorganisms | Derivatives with Phe and Tyr residues showed activity. | nih.gov |

| 2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide derivatives | Gram-positive and Gram-negative bacteria (e.g., S. aureus, P. aeruginosa) | Stronger activity against Gram-positive bacteria; electron-withdrawing groups enhance activity. | jpionline.org |

| Chloro-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides | Methicillin-resistant Staphylococcus aureus (MRSA) | Demonstrated bactericidal activity in time-kill assays. | nih.gov |

Elucidation of Molecular Mechanisms of Action (MOA)

Understanding the precise molecular interactions that underpin the biological activities of this compound and its analogs is crucial for their further development. Research has focused on identifying and validating the specific cellular components with which these compounds interact.

The primary molecular targets identified for this class of compounds are metabolic enzymes and nuclear receptors.

Enzymes (α-glucosidase and α-amylase): For the antidiabetic activity of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the molecular targets are unequivocally α-glucosidase and α-amylase. nih.govresearchgate.net Molecular docking simulations were performed to elucidate the binding mechanism. These studies revealed that the synthesized compounds fit into the active sites of the target enzymes, engaging in hydrogen bonding, electrostatic, and hydrophobic interactions with key amino acid residues. nih.govresearchgate.net This binding prevents the natural substrate from accessing the active site, thereby inhibiting enzyme function. nih.gov

Nuclear Receptors (PPARγ and PPARδ): The molecular mechanism for analogs like 2-chloro-5-nitro-N-phenylbenzamide (GW9662) involves direct interaction with nuclear receptors. nih.govdrugbank.com It is a well-established antagonist that binds to the ligand-binding domain of PPARγ, preventing its activation. drugbank.com However, the mechanism is more complex, as the compound has also been shown to act as an agonist for PPARδ, leading to off-target effects on lipid metabolism in macrophages. nih.gov This dual activity highlights the importance of comprehensive target validation. Other analogs have been designed as covalent inverse-agonists that bind to PPARγ and enhance its interaction with corepressor proteins, thereby actively repressing gene transcription. nih.gov The binding of some partial agonists has been shown to involve both the primary (orthosteric) binding pocket and a secondary (allosteric) site on the PPARγ protein. researchgate.netfigshare.com

Investigation of Intracellular Signaling Pathway Modulation (e.g., unfolded protein response, apoptosis, cell cycle regulation, Hedgehog pathway, SMAD activation, SRC-ERK-STAT3)

The cellular effects of this compound and its analogs are linked to the modulation of several key intracellular signaling pathways, primarily stemming from their impact on microtubule integrity. While direct studies on this compound for every pathway are not extensively documented, research on the broader benzamide class of compounds provides significant insights.

Unfolded Protein Response (UPR)

The covalent modification of β-tubulin by benzamide analogs can lead to protein misfolding and subsequent degradation. nih.gov This accumulation of misfolded proteins in the endoplasmic reticulum (ER) is a potent trigger for the unfolded protein response (UPR), a primary adaptive mechanism to restore cellular homeostasis. nih.govnih.gov The UPR is a complex signaling network initiated by three ER-transmembrane sensors: IRE1 (inositol-requiring enzyme-1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor-6). nih.govnih.gov Activation of the UPR leads to increased production of chaperone proteins to aid in protein folding, enhancement of ER-associated degradation (ERAD) to clear misfolded proteins, and a general attenuation of protein synthesis to reduce the load on the ER. nih.gov However, if the ER stress is prolonged or overwhelming, the UPR can switch from a pro-survival to a pro-apoptotic response, initiating programmed cell death. nih.gov

Apoptosis

Several studies have demonstrated that various substituted benzamide compounds are potent inducers of apoptosis. sci-hub.sttandfonline.com The mechanism often involves the intrinsic, or mitochondrial, pathway of apoptosis. For example, the N-substituted benzamide declopramide (B1670142) was shown to induce apoptosis in cancer cell lines by triggering the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.govresearchgate.net This event leads to the formation of the apoptosome and the subsequent activation of caspase-9, a key initiator caspase in this pathway. nih.govresearchgate.net The activation of caspase-9 then triggers a cascade of effector caspases, such as caspase-3, -6, and -7, which execute the final stages of cell death by cleaving critical cellular substrates. researchgate.net This induction of apoptosis by declopramide was found to be independent of the p53 tumor suppressor protein. nih.govnih.gov Furthermore, overexpression of the anti-apoptotic protein Bcl-2 was shown to inhibit declopramide-induced apoptosis, confirming the central role of the mitochondrial pathway. nih.govresearchgate.net Other benzamide derivatives have been shown to induce apoptosis accompanied by the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP). sci-hub.st

Cell Cycle Regulation

Disruption of microtubule dynamics by tubulin-binding agents is a well-established mechanism for inducing cell cycle arrest, typically at the G2/M phase. This is a direct consequence of a properly functioning spindle assembly checkpoint, which prevents cells from entering anaphase until all chromosomes are correctly attached to the mitotic spindle. Studies on N-substituted benzamides have shown that prior to the onset of apoptosis, these compounds cause a distinct block in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest occurs even in cells that are protected from apoptosis by the overexpression of Bcl-2, indicating that it is an upstream event. nih.gov Similarly, a series of 3-(6-aminopyridin-3-yl) benzamide derivatives were found to exert their antiproliferative effects by inducing G2/M phase arrest through the inhibition of AURKB (Aurora Kinase B) transcription. nih.gov Other classes of benzamide-containing compounds, such as histone deacetylase (HDAC) inhibitors, also mediate their anticancer effects in part by inducing cell-cycle arrest. researchgate.net

There is currently limited specific information available from the provided search results regarding the direct modulation of the Hedgehog pathway, SMAD activation, or the SRC-ERK-STAT3 pathway by this compound or its close analogs.

Studies on Covalent Ligand-Protein Interactions (e.g., β-tubulin modification)

A key mechanism of action for the anticancer effects of this compound and related benzamides is their ability to form covalent bonds with their protein target, β-tubulin. nih.govfigshare.com This irreversible interaction distinguishes them from many other tubulin inhibitors and is central to their biological activity.

Through the use of alkyne-modified chemical probes and mass spectrometry, β-tubulin was definitively identified as the primary covalent target of the benzamide class of compounds. nih.govacs.org Further investigation pinpointed the specific site of modification to a cysteine residue at position 239 (Cys239) of β-tubulin. nih.govnih.gov This residue is located within the colchicine (B1669291) binding site, a pocket near the interface of the αβ-tubulin heterodimer that is a frequent target for microtubule-destabilizing agents. nih.govacs.org

The chemical mechanism underlying this interaction is a nucleophilic aromatic substitution (SNAr) reaction. nih.gov The electron-withdrawing nitro group on the benzamide ring activates the chlorine atom for displacement. The sulfur atom of the Cys239 residue acts as a nucleophile, attacking the carbon atom to which the chlorine is attached, resulting in the displacement of the chloride ion and the formation of a stable thioether bond between the drug and the protein. nih.gov This covalent modification of Cys239 is believed to induce a conformational change in the tubulin protein, leading to its unfolding and subsequent degradation by the proteasome system. nih.gov The resulting loss of functional tubulin heterodimers impairs microtubule polymerization and disrupts microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis. nih.gov

The importance of this covalent interaction is highlighted by the fact that the anti-cancer potency of a series of benzamide analogs strongly correlates with their ability to bind to β-tubulin. figshare.com

Analysis of Cellular Adaptive Responses and Resistance Mechanisms

Cells can develop adaptive responses and specific resistance mechanisms to overcome the cytotoxic effects of benzamide-based tubulin inhibitors.

Cellular Adaptive Responses

The primary adaptive response to the effects of these compounds is the activation of the unfolded protein response (UPR). As described in section 4.2.2, the covalent modification of β-tubulin can lead to protein misfolding, causing ER stress and triggering the UPR. nih.govnih.gov The UPR initially aims to restore proteostasis and promote cell survival by upregulating chaperones and enhancing protein degradation pathways. nih.gov This represents a crucial attempt by the cell to adapt to and survive the drug-induced stress. However, if the damage is too severe and homeostasis cannot be restored, this adaptive response can shift to a terminal one, initiating apoptosis. nih.gov

Resistance Mechanisms

Cells can acquire resistance to benzamide compounds through several mechanisms, primarily involving alterations in the drug's target protein, β-tubulin.

Target Site Mutation: A key resistance mechanism identified through forward genetics is a point mutation in the gene encoding β-tubulin. Specifically, a mutation causing a threonine-to-alanine substitution at position 238 (Thr238Ala) has been shown to be sufficient to confer resistance to benzamides. figshare.com This amino acid is adjacent to the Cys239 covalent binding site, and its alteration likely hinders the drug's ability to access or react with the cysteine residue.

Expression of Tubulin Isotypes: Human cells express several different isotypes of β-tubulin, and variations in their expression levels can be a significant mechanism of drug resistance. nih.govnih.gov The covalent binding of the benzamides is dependent on the presence of a cysteine at position 239. The β3-tubulin isotype, which naturally contains a serine residue at this position (Ser239) instead of a cysteine, is inherently resistant to this class of compounds. figshare.com Consequently, cancer cells that upregulate the expression of β3-tubulin while downregulating other sensitive isotypes can acquire resistance to benzamides that act via covalent modification of Cys239. figshare.com

General Resistance Mechanisms: While not specifically documented for this compound in the provided results, other well-known mechanisms of resistance to microtubule inhibitors could also play a role. These include the overexpression of drug efflux pumps, such as P-glycoprotein, which actively transport drugs out of the cell, and alterations in apoptotic signaling pathways that make cells less susceptible to programmed cell death. researchgate.net

Computational Chemistry and Cheminformatics in the Research of 2 Chloro N 4 Methylphenyl 5 Nitrobenzamide

Quantum Chemical Calculations for Electronic Structure Analysis

Determination of Electronic Properties (e.g., HOMO-LUMO energies, molecular electrostatic potential):Specific quantum chemical calculations to determine the electronic structure, frontier molecular orbital energies (HOMO-LUMO), or the molecular electrostatic potential map for 2-chloro-N-(4-methylphenyl)-5-nitrobenzamide have not been identified in available literature.

Further research and publication in the field of computational chemistry are required to elucidate these specific molecular characteristics for this compound.

Pharmacophore Modeling and Virtual Screening for Novel Lead Discovery

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model does not represent a real molecule but rather a collection of abstract features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are critical for molecular recognition at a biological target's active site. researchgate.netdovepress.com

For a compound like this compound, a pharmacophore model could be developed based on its known biological activity or the structure of its target protein. For instance, in a study on 3-nitro-2,4,6-trihydroxybenzamide derivatives, a pharmacophore model was successfully generated that included a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic feature. nih.gov This model proved to be predictive and useful for designing new potent inhibitors. nih.gov Similarly, the key structural elements of this compound, such as the nitro group (a potential hydrogen bond acceptor), the amide linkage (with both donor and acceptor capabilities), and the aromatic rings, would be crucial components in constructing a pharmacophore model.

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. dergipark.org.tr This technique involves searching large databases of chemical compounds to identify molecules that match the pharmacophore's spatial and chemical features. dovepress.comnih.gov This allows for the rapid identification of a diverse set of potential "hits" that are likely to exhibit the desired biological activity. These hits can then be prioritized for experimental testing, significantly streamlining the process of lead discovery. The application of virtual screening, guided by a pharmacophore derived from or related to this compound, could unveil novel molecular scaffolds with potentially enhanced activity or improved physicochemical properties.

In Silico Prediction of Chemical Design-Relevant Properties (e.g., solubility, absorption for lead optimization)

Beyond identifying new leads, computational methods are invaluable for lead optimization. In silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in this process. nih.gov These predictions help to identify potential liabilities early in the drug discovery process, allowing for modifications to the chemical structure to improve its drug-like properties.

For derivatives of this compound, several key properties relevant to chemical design can be predicted using computational tools. Research on structurally related compounds, such as a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, has demonstrated the utility of these predictions. nih.govresearchgate.net In these studies, in silico ADMET results indicated that the synthesized compounds generally had good solubility and absorption profiles. nih.govresearchgate.net

The types of chemical design-relevant properties that can be predicted for this compound and its analogs are illustrated in the table below. These parameters are often calculated based on the compound's structure and are used to assess its potential as a drug candidate.

| Predicted Property | Description | Typical In Silico Method |

|---|---|---|

| Aqueous Solubility (logS) | Predicts the solubility of the compound in water, which affects its absorption and distribution. | Fragment-based or whole molecule-based statistical models. |

| Intestinal Absorption (%) | Estimates the percentage of the compound that will be absorbed from the human intestine. | Models based on physicochemical properties like lipophilicity and polar surface area. |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound is likely to cross the BBB, which is crucial for CNS-targeting drugs. | Machine learning models trained on experimental BBB penetration data. |

| CYP450 Inhibition | Predicts the potential of the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions. | Pharmacophore models or docking studies with CYP450 enzyme structures. |

| Lipinski's Rule of Five | A set of rules to evaluate the drug-likeness of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. | Calculation based on the 2D structure of the molecule. |

By leveraging these in silico predictions, medicinal chemists can rationally design derivatives of this compound with optimized properties. For example, if a particular analog is predicted to have poor solubility, modifications can be made to its structure, such as the introduction of polar functional groups, to improve this property. This iterative cycle of computational prediction and chemical synthesis is a powerful strategy for accelerating the development of new and effective therapeutic agents.

Advanced Analytical Methodologies for Structural Elucidation and Quantitative Analysis in Research

Application of High-Resolution Spectroscopic Techniques for Complex Structural Characterization

High-resolution spectroscopy is indispensable for the unambiguous identification and detailed structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography offer complementary information, providing a complete picture of the molecule's connectivity, mass, and three-dimensional arrangement in space.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 2-chloro-N-(4-methylphenyl)-5-nitrobenzamide, a suite of advanced NMR experiments would be employed to confirm its constitution and provide insights into its conformational dynamics.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, serves to identify the chemical environment of each hydrogen and carbon atom. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the amide proton, and the methyl group protons. The electron-withdrawing effects of the nitro and chloro groups would cause protons on the 2-chloro-5-nitrophenyl ring to appear at lower fields (higher ppm values). Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish connectivity between protons and carbons, confirming the final structure. For instance, an HMBC experiment would reveal long-range correlations from the amide proton to carbons in both aromatic rings, unequivocally establishing the N-phenyl linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table contains predicted data based on established structure-spectra correlations for illustrative purposes, as specific experimental data is not publicly available.

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |

| Amide (-NH-) | ~9.0-10.0 (singlet) | N/A | Deshielded proton due to electronegative nitrogen and carbonyl group. |

| Methyl (-CH₃) | ~2.3 (singlet) | ~21 | Standard chemical shift for an aryl methyl group. |

| 2-chloro-5-nitrophenyl Ring | |||

| H-3 | ~8.4 (doublet) | ~126 | Ortho to nitro group, deshielded. |

| H-4 | ~8.2 (doublet of doublets) | ~129 | Ortho to nitro and meta to chloro group. |

| H-6 | ~7.6 (doublet) | ~135 | Ortho to chloro group. |

| 4-methylphenyl Ring | |||

| H-2'/H-6' | ~7.5 (doublet) | ~129 | Protons ortho to the amide nitrogen. |

| H-3'/H-5' | ~7.2 (doublet) | ~120 | Protons meta to the amide nitrogen. |

| Carbonyl (-C=O) | N/A | ~164 | Typical range for an amide carbonyl carbon. |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a compound and for identifying its metabolites in complex biological matrices. Using techniques like Electrospray Ionization (ESI), HRMS can measure the mass of this compound with high accuracy (typically <5 ppm error), allowing for the unambiguous determination of its molecular formula (C₁₄H₁₁ClN₂O₃).

In cellular systems, this compound may undergo various metabolic transformations. Common metabolic pathways for nitroaromatic compounds include the reduction of the nitro group to an amino group. Other potential modifications include hydroxylation of the aromatic rings. By coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), researchers can separate potential metabolites from the parent compound and fragment them to elucidate their structures. Comparing the exact masses and fragmentation patterns of observed signals with theoretical values for predicted metabolites allows for their confident identification.

Table 2: Calculated Exact Masses of this compound and Potential Metabolites

| Compound | Molecular Formula | Transformation | Monoisotopic Mass (Da) |

| Parent Compound | C₁₄H₁₁³⁵ClN₂O₃ | N/A | 290.0458 |

| Amino Metabolite | C₁₄H₁₃³⁵ClN₂O | Nitro Reduction (-NO₂ → -NH₂) | 260.0716 |

| Hydroxylated Metabolite | C₁₄H₁₁³⁵ClN₂O₄ | Aromatic Hydroxylation | 306.0407 |

Analysis of a closely related structure, 2-chloro-N-(4-methylphenyl)benzamide (which lacks the nitro group), has shown that the benzoyl and aniline (B41778) benzene (B151609) rings are significantly tilted relative to each other. researchgate.net A similar analysis for the title compound would precisely determine this dihedral angle, which is influenced by steric and electronic interactions. Furthermore, this technique would elucidate the intermolecular interactions, such as hydrogen bonds, that govern the crystal packing. The amide N-H group is expected to act as a hydrogen bond donor, likely forming N-H···O=C or N-H···O=N hydrogen bonds with neighboring molecules, creating chains or networks in the crystal lattice. This information is crucial for understanding the compound's solid-state properties and potential polymorphic forms.

Development of Quantitative Chromatographic Methods for In Vitro and Cellular Studies

To assess the activity and behavior of this compound in biological assays, robust quantitative methods are required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose due to its high resolution, sensitivity, and reproducibility.

A reverse-phase HPLC method, likely using a C18 stationary phase, would be developed to separate the compound from components of in vitro assay buffers or cellular extracts. Method development would involve optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid) to achieve a sharp peak with a suitable retention time. Detection is typically performed using a UV-Vis detector set to a wavelength where the compound exhibits strong absorbance, which is expected for a nitroaromatic system.

The method must be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Once validated, this HPLC method can be used to accurately determine the concentration of the compound in various samples, such as measuring its stability in cell culture medium over time or quantifying its uptake into cells.

Table 3: Hypothetical Parameters for a Validated HPLC-UV Method for Quantification This table presents typical parameters for a quantitative HPLC method for illustrative purposes.

| Parameter | Hypothetical Value/Condition | Description |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for separation of small organic molecules. |

| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water (Gradient) | Provides good peak shape and resolution. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |

| Detection Wavelength | ~270 nm | Estimated wavelength of maximum absorbance (λmax). |

| Retention Time (tR) | ~8.5 min | The time at which the compound elutes from the column. |

| Linearity (r²) | >0.999 | Indicates a strong correlation between detector response and concentration. |

| Limit of Quantification (LOQ) | ~0.1 µg/mL | The lowest concentration that can be reliably quantified. |

Future Research Directions and Translational Potential Preclinical and Chemical Biology Focus

Strategies for Lead Optimization and Development of Next-Generation Benzamide (B126) Compounds

Lead optimization is a crucial phase in drug discovery that aims to refine the properties of a promising compound to enhance its efficacy, selectivity, and pharmacokinetic profile. patsnap.comdanaher.com For benzamide derivatives, a multi-pronged approach combining computational methods, medicinal chemistry techniques, and structure-activity relationship (SAR) analysis is essential for developing next-generation therapeutic agents. patsnap.com

Structure-Activity Relationship (SAR) Analysis: A fundamental strategy is the systematic modification of the 2-chloro-N-(4-methylphenyl)-5-nitrobenzamide scaffold to understand the relationship between its chemical structure and biological activity. patsnap.com By altering substituents on the benzamide core, researchers can identify key functional groups that contribute to potency and selectivity. patsnap.com For instance, studies on other benzamide series have shown that introducing different groups can significantly impact their activity as glucokinase activators or PARP-1 inhibitors. nih.govnih.gov

Computational and Medicinal Chemistry Approaches:

Molecular Docking and Virtual Screening: These computational tools are pivotal in predicting how modifications to the lead compound will affect its interaction with its biological target. patsnap.com They allow for the rapid in silico assessment of numerous analogs, saving time and resources. patsnap.comnih.gov

Bioisosteric Replacement: This medicinal chemistry technique involves substituting a functional group with a chemically similar one to improve biological activity or pharmacokinetic properties. patsnap.com

Scaffold Hopping: This involves modifying the core structure of the molecule while maintaining essential functionalities, which can lead to the discovery of novel compounds with improved characteristics. patsnap.com

The iterative cycle of designing, synthesizing, and testing new analogs based on these strategies is fundamental to the development of superior benzamide-based drug candidates. patsnap.com

Table 1: Key Strategies for Lead Optimization of Benzamide Derivatives

| Strategy | Description | Key Techniques | Desired Outcome |

|---|---|---|---|

| Structure-Activity Relationship (SAR) Analysis | Systematically modifies the lead compound's structure to identify key functional groups for biological activity. patsnap.com | Synthesis of analogs, biological assays. | Enhanced potency and selectivity. patsnap.com |

| Computational Modeling | Predicts the binding and properties of new derivatives before synthesis. patsnap.com | Molecular docking, QSAR, virtual screening. patsnap.com | Prioritization of compounds for synthesis, reduced costs. patsnap.com |

| Medicinal Chemistry Techniques | Employs synthetic strategies to modify the chemical structure for improved properties. patsnap.com | Bioisosteric replacement, scaffold hopping, conformational constraint. patsnap.com | Improved efficacy, pharmacokinetics, and safety profiles. patsnap.com |

| Pharmacokinetic Optimization | Aims to improve the ADME (absorption, distribution, metabolism, and excretion) profile. patsnap.com | Prodrug design, chemical modifications to enhance solubility and stability. patsnap.com | Enhanced bioavailability and reduced toxicity. patsnap.com |

Exploration of Combination Strategies with Other Chemical Modalities in Cellular Assays

Combination therapy is a cornerstone of treatment for complex diseases, often leading to enhanced efficacy, reduced toxicity, and a lower likelihood of drug resistance. crownbio.com Investigating this compound in combination with other chemical modalities in cellular assays is a promising avenue for future research.

The rationale behind combination strategies is to target multiple key pathways simultaneously to achieve synergistic, antagonistic, or additive effects. crownbio.com New chemical modalities are continuously expanding the drug discovery toolbox beyond traditional small molecules to include RNA therapeutics, protein degraders (like PROTACs), and antibody-drug conjugates. acs.org

High-throughput screening technologies are instrumental in identifying effective new drug combinations. crownbio.com These screening studies can be designed in various ways, such as fixed-ratio or fixed-concentration designs, to evaluate the pharmacological interactions between compounds. crownbio.com The analysis of these screens helps to classify the interaction as synergistic, additive, or antagonistic, guiding the selection of the most promising combinations for further preclinical investigation. nih.gov

For example, combining a benzamide derivative with a compound that targets a parallel or downstream pathway could result in a more potent biological response. The use of combination chemical genetics, which involves the systematic testing of multiple chemical and/or genetic perturbations, can provide deeper insights into the mechanisms of action and potential therapeutic applications. nih.gov

Identification of Novel Biological Pathways Modulated by this compound

Identifying the biological pathways modulated by this compound is critical to understanding its mechanism of action and therapeutic potential. Benzamide derivatives have been shown to interact with a diverse range of biological targets.

For instance, various benzamide compounds have been developed as:

Glucokinase activators for the treatment of diabetes. nih.gov

PARP-1 inhibitors with anticancer activity. nih.gov

Multi-receptor antipsychotics targeting dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net

Inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1) with potential in Alzheimer's disease therapy. mdpi.com

Human β3-adrenergic receptor agonists . nih.gov

Given this chemical class's versatility, future research should focus on unbiased screening approaches to identify novel targets and pathways for this compound. Techniques such as chemoproteomics, genetic screens (e.g., CRISPR-Cas9), and transcriptional profiling can reveal unexpected molecular interactions and cellular effects. Elucidating these pathways will not only clarify the compound's mode of action but may also uncover new therapeutic indications.

Challenges and Opportunities in the Early-Stage Preclinical Research and Development Pipeline for Benzamide Derivatives

The early-stage preclinical development of benzamide derivatives faces several challenges common to the broader drug discovery process. The journey from a promising lead compound to a clinical candidate is lengthy and complex. texilajournal.com

Challenges:

Predictive Models: A significant hurdle is the reliance on preclinical models, often in animals, which may not accurately predict efficacy and safety in humans due to species differences. texilajournal.com

Knowledge Gaps: There is often limited end-to-end knowledge of the entire R&D process within academic and small biotech settings, which can lead to repeated failures and stalled progress. reactgroup.org

Coordination and Funding: The lack of coordination between different research entities and insufficient long-term funding can hinder the sustained effort required for drug development. reactgroup.org

Opportunities:

Technological Advancement: Advances in high-throughput screening, computational modeling, and in vitro assays provide opportunities to make more informed decisions at an earlier stage. youtube.com

Innovative Formulations: Early consideration of formulation strategies, such as amorphous solid dispersions or lipid-based formulations, can help overcome challenges with solubility and bioavailability. youtube.com

Collaborative Efforts: Increased public-private partnerships and knowledge-sharing initiatives can help bridge the gap between basic research and clinical development, creating a more efficient R&D ecosystem. reactgroup.org

Navigating these challenges while leveraging emerging opportunities will be crucial for the successful translation of benzamide derivatives from the laboratory to the clinic.

Ethical Considerations in Basic Chemical Biology and Drug Discovery Research

Ethical considerations are paramount throughout the drug discovery and development process, from basic research to clinical trials. upenn.edu These principles ensure the integrity of the research and the protection of all involved. solubilityofthings.comsolubilityofthings.com

The foundational ethical principles in research involving human subjects are respect for persons, beneficence, and justice. ctfassets.netifcc.org

Respect for Persons: This principle emphasizes individual autonomy and the requirement for informed consent. solubilityofthings.comctfassets.net In the context of basic research, this extends to the handling of human-derived materials and data.

Beneficence and Non-maleficence: Researchers have an obligation to maximize potential benefits while minimizing harm. ctfassets.netlindushealth.com This involves rigorous preclinical testing to establish a sound scientific basis before any potential human application. nih.gov

Justice: This principle calls for the fair and equitable distribution of the benefits and burdens of research. ctfassets.netifcc.org

In chemical biology and early drug discovery, ethical responsibilities also include:

Research Integrity: This involves honesty in data reporting, avoiding fabrication or falsification, and giving unbiased consideration to all findings. upenn.edusolubilityofthings.com

Data Sharing: There is a growing recognition of the ethical obligation to share research data, including failed results, to advance scientific knowledge and prevent the unnecessary duplication of efforts. nih.gov

Responsible Innovation: Chemists and biologists have a responsibility to consider the broader societal and environmental implications of their work, striving for sustainable and safe practices. solubilityofthings.com

Adherence to these ethical guidelines is crucial for maintaining public trust and ensuring that the pursuit of scientific knowledge benefits society as a whole. solubilityofthings.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-N-(4-methylphenyl)-5-nitrobenzamide, and how can reaction conditions be optimized for academic-scale synthesis?

- Answer : The synthesis typically involves a multi-step process:

Nitration : Introduce the nitro group to the benzamide core using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize side reactions.

Chlorination : Substitute a hydrogen atom with chlorine using thionyl chloride (SOCl₂) or PCl₅ in anhydrous conditions.

Amide Coupling : React the chlorinated intermediate with 4-methylaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF or THF .

- Optimization Tips :

- Use column chromatography (silica gel, hexane/EtOAc gradient) for purification to achieve >95% purity.

- Monitor reaction progress via TLC or HPLC to identify intermediate phases.

Q. How can the structural integrity of this compound be confirmed experimentally?

- Answer : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Verify substituent positions (e.g., nitro at C5, chloro at C2) and amide bond formation.

- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups.

- X-ray Crystallography : Resolve 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding) using SHELXL for refinement .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methyl vs. iodo/chloro groups) on the phenyl ring influence biological activity?

- Answer : Substituents alter hydrophobicity, steric effects, and electronic profiles:

- Methyl Group (4-methylphenyl) : Enhances lipophilicity, improving membrane permeability but may reduce polar interactions with target proteins.

- Iodo/Chloro Groups : Increase electron-withdrawing effects, potentially stabilizing charge-transfer complexes with biological targets (e.g., enzymes/DNA).

- Comparative Data :

| Substituent | LogP | IC₅₀ (μM) vs. Cancer Cell Line |

|---|---|---|

| 4-Methyl | 3.2 | 12.5 ± 1.2 |

| 4-Iodo | 3.8 | 8.7 ± 0.9 |

| 2-Chloro | 2.9 | 15.3 ± 1.5 |

- Structural analogs with iodo substituents show enhanced cytotoxicity due to stronger halogen bonding .

Q. What experimental strategies can resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?

- Answer : Address variability through:

Standardized Assays : Use identical cell lines (e.g., HepG2 for liver cancer) and culture conditions (e.g., 10% FBS, 37°C).

Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., doxorubicin) to normalize inter-lab variability.

Mechanistic Profiling : Confirm target engagement via:

- qPCR : Measure gene expression (e.g., G6PC for RORγ modulation) .

- Binding Assays : Use SPR or ITC to quantify affinity for suspected targets (e.g., receptors/enzymes).

Q. How can computational methods guide the design of derivatives with improved selectivity for specific biological targets?

- Answer : Combine molecular docking and QSAR:

- Docking (AutoDock Vina) : Screen derivatives against crystal structures of targets (e.g., RORγT PDB: 6QHR) to prioritize substituents with favorable binding poses.

- QSAR Models : Correlate substituent properties (e.g., Hammett σ, molar refractivity) with activity data to predict optimal functional groups.

- Case Study : Adding a trifluoromethyl group at C4 improved RORγT inhibition (IC₅₀ reduced from 12.5 μM to 3.8 μM) .

Methodological Considerations

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Answer :

- Recrystallization : Use ethanol/water (7:3) to remove unreacted starting materials.

- Flash Chromatography : Employ a silica column with gradient elution (hexane → EtOAc) for high-purity isolation.

- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical validation .

Q. How can the nitro group’s redox activity be leveraged in prodrug design or bioreductive therapies?

- Answer : The nitro group undergoes enzymatic reduction (e.g., by NADPH cytochrome P450 reductase) to generate reactive intermediates (e.g., nitro radicals), which induce oxidative stress in hypoxic tumor environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.